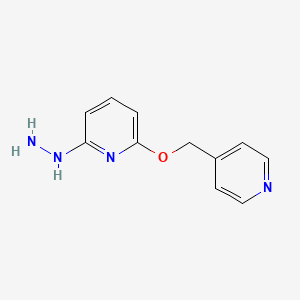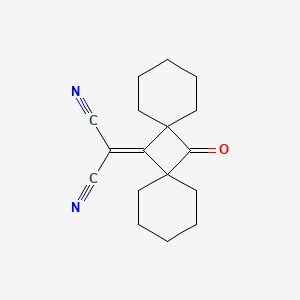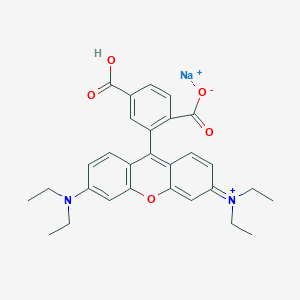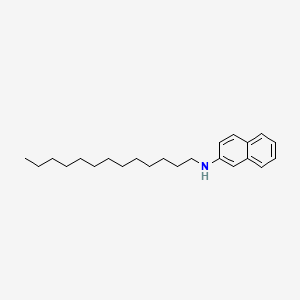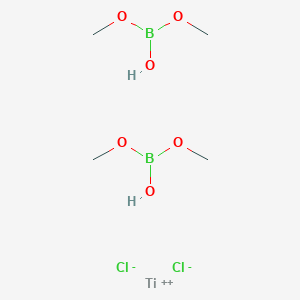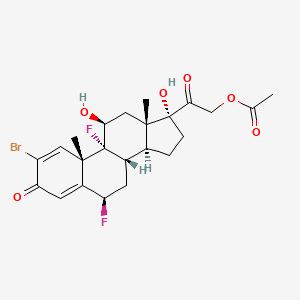
1-testosterone Ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Testosterone Ethyl Carbonate is a synthetic anabolic-androgenic steroid (AAS) derived from 1-testosterone. It is known for its potent anabolic properties and is used in various scientific research applications. The compound is characterized by the presence of an ethyl carbonate group, which enhances its stability and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Testosterone Ethyl Carbonate is synthesized through the esterification of 1-testosterone with ethyl chloroformate. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Dissolve 1-testosterone in anhydrous dichloromethane.
Step 2: Add pyridine to the solution.
Step 3: Slowly add ethyl chloroformate while maintaining the reaction temperature at 0°C.
Step 4: Stir the reaction mixture for several hours at room temperature.
Step 5: Purify the product using column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Testosterone Ethyl Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol derivative.
Substitution: The ethyl carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) and sodium methoxide (NaOMe) are commonly used for substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Testosterone Ethyl Carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other anabolic steroids and related compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for potential therapeutic applications in muscle wasting diseases and hormone replacement therapy.
Industry: Used in the development of performance-enhancing supplements and pharmaceuticals.
Mecanismo De Acción
1-Testosterone Ethyl Carbonate exerts its effects by binding to the androgen receptor, a nuclear receptor that binds androgenic hormones such as testosterone and dihydrotestosterone. Once bound, the receptor-ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, regulating gene expression. This mechanism leads to the stimulation of anabolic processes, including muscle growth and protein synthesis.
Comparación Con Compuestos Similares
1-Testosterone Ethyl Carbonate is similar to other anabolic-androgenic steroids but has unique properties due to the presence of the ethyl carbonate group. Some similar compounds include:
1-Testosterone: The parent compound, differing by the absence of the ethyl carbonate group.
Methyltestosterone: Another synthetic AAS with a methyl group at the 17α position.
Boldenone: A synthetic AAS with a similar structure but differing in the position of double bonds.
Uniqueness: this compound is unique due to its enhanced stability and bioavailability, making it more effective in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C22H32O4 |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
[(5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] ethyl carbonate |
InChI |
InChI=1S/C22H32O4/c1-4-25-20(24)26-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h9,11,14,16-19H,4-8,10,12-13H2,1-3H3/t14-,16-,17-,18-,19-,21-,22-/m0/s1 |
Clave InChI |
GZVRHIZTGYTPRD-GRPBBMKTSA-N |
SMILES isomérico |
CCOC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)C4)C)C |
SMILES canónico |
CCOC(=O)OC1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


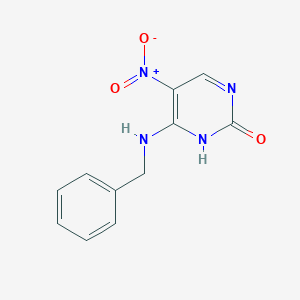
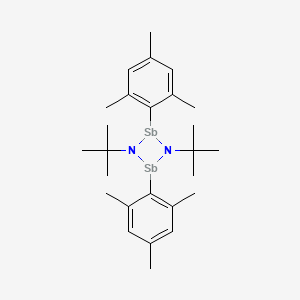
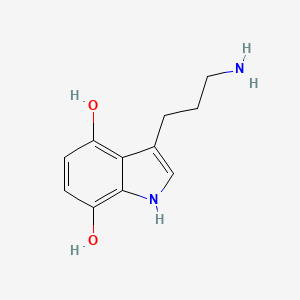
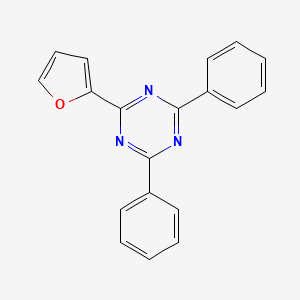
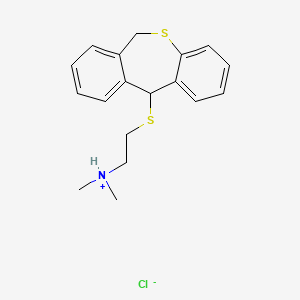
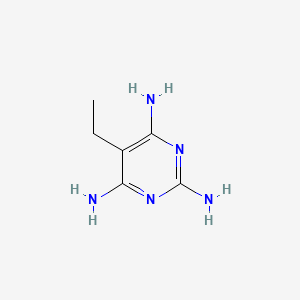
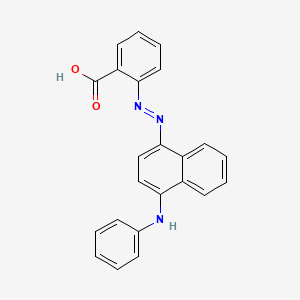
![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
